molecular formula C15H21BN2O2 B2760821 2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole CAS No. 1300582-62-0

2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Cat. No.: B2760821
CAS No.: 1300582-62-0
M. Wt: 272.16
InChI Key: LGSHSAUSROENNG-UHFFFAOYSA-N
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Description

2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a boronic ester derivative commonly used in organic synthesis. Boronic esters are valuable intermediates in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid moiety protected by a pinacol ester, which enhances its stability and reactivity in various chemical transformations.

Mechanism of Action

Target of Action

The primary targets of 2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester are organic synthesis reactions, particularly those involving the Suzuki–Miyaura cross-coupling . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s important to note that the compound’s stability and solubility can be influenced by the conversion to different salts .

Result of Action

The result of the compound’s action is the formation of new bonds in organic synthesis . For instance, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of 2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester can be influenced by environmental factors such as temperature and the presence of other reagents . For example, the protodeboronation process is carried out at 80°C . Additionally, the compound’s stability can be affected by the presence of different salts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the reaction of 2,3-dimethyl-2H-indazole with a boronic acid derivative in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and a catalyst like palladium. The pinacol ester is introduced to protect the boronic acid group, which can be achieved through esterification reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is unique due to its indazole core, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and bioactive molecules .

Properties

IUPAC Name

2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-10-12-8-7-11(9-13(12)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSHSAUSROENNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C(=C3C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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